molecular formula C8H13NO B13221603 2-Hydroxycycloheptane-1-carbonitrile

2-Hydroxycycloheptane-1-carbonitrile

Cat. No.: B13221603
M. Wt: 139.19 g/mol
InChI Key: UUKOIADLIKOKAF-UHFFFAOYSA-N
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Description

2-Hydroxycycloheptane-1-carbonitrile is an organic compound with the molecular formula C8H13NO. It is characterized by a seven-membered cycloheptane ring with a hydroxyl group and a nitrile group attached to it. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxycycloheptane-1-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cycloheptanone with hydroxylamine hydrochloride to form the oxime, followed by dehydration to yield the nitrile. The reaction conditions often require the use of a dehydrating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as distillation and crystallization may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxycycloheptane-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxycycloheptane-1-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxycycloheptane-1-carbonitrile involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the nitrile group can act as a nucleophile in chemical reactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxycycloheptane-1-carbonitrile is unique due to the presence of both a hydroxyl and a nitrile group on the cycloheptane ring. This combination of functional groups provides distinct reactivity and potential for forming diverse chemical derivatives .

Properties

IUPAC Name

2-hydroxycycloheptane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c9-6-7-4-2-1-3-5-8(7)10/h7-8,10H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUKOIADLIKOKAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(CC1)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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